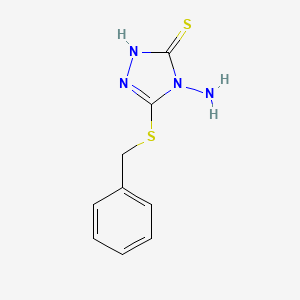

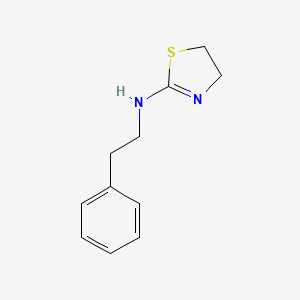

![molecular formula C10H11ClN2S B1271407 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine CAS No. 439693-52-4](/img/structure/B1271407.png)

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine

Vue d'ensemble

Description

The compound 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is a chemical entity that has been the subject of various synthetic and characterization studies. Although the provided abstracts do not directly mention this exact compound, they discuss closely related chemical structures and their synthesis, which can provide insights into the properties and potential synthetic pathways for 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine.

Synthesis Analysis

The synthesis of related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . This method suggests a potential pathway for synthesizing 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine by modifying the starting materials or coupling partners to include a chloro substituent at the appropriate position on the pyrimidine ring.

Molecular Structure Analysis

X-ray crystallographic analysis has been used to characterize the molecular and crystal structure of related compounds, such as (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which crystallizes in the monoclinic space group P21/c . Intramolecular hydrogen bonding plays a significant role in stabilizing these structures. Although the exact molecular structure of 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is not provided, similar analytical techniques could be applied to determine its structure and the influence of the chloro substituent on its conformation.

Chemical Reactions Analysis

The related compounds exhibit reactivity that is typical for Schiff bases, which can be inferred from their synthesis involving the formation of imine bonds . The presence of a chloro substituent in 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine may influence its reactivity, potentially making it amenable to further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The optical properties of a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines have been studied, revealing distinct absorption and emission wavelengths controlled by the donor effect of terminal aryl groups . While 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine is not directly studied, the influence of substituents on the optical properties of related pyrimidine compounds suggests that the tert-butyl and chloro groups could similarly affect its optical characteristics. Additionally, the presence of intramolecular charge transfer (ICT) and basic characteristics in related compounds indicates potential sensor applications, which might also be relevant for 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine .

Applications De Recherche Scientifique

Application in Medicinal Chemistry

- Scientific Field: Medicinal Chemistry .

- Summary of the Application: The compound “6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine” has been used in the development of inhibitors for Mycobacterium tuberculosis bd oxidase . This is particularly significant as tuberculosis (TB) is a major global health issue, and Mycobacterium tuberculosis (Mtb) is the primary cause of TB .

- Results or Outcomes: The compound was found to inhibit Mycobacterium tuberculosis bd oxidase, with ATP IC50 values ranging from 6 to 18 μM against all strains in the presence of Q203 . This suggests that it could be a promising candidate for further development as a therapeutic agent against TB .

Use as Pesticides

- Scientific Field: Agricultural Chemistry .

- Summary of the Application: The thienopyrimidine scaffold, which includes “6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine”, has been referenced in patent applications for use as pesticides .

Use in Anti-Cancer Compounds

- Scientific Field: Oncology .

- Summary of the Application: The thienopyrimidine scaffold, which includes “6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine”, has been used in the development of anti-cancer compounds .

Use as Anti-Worm Infection Agents

- Scientific Field: Parasitology .

- Summary of the Application: The thienopyrimidine scaffold, which includes “6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine”, has been used in the development of agents against worm infections .

Use in Autoimmune Diseases

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H320, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, IF IN EYES: Rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

6-tert-butyl-4-chlorothieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2S/c1-10(2,3)7-4-6-8(14-7)9(11)13-5-12-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRULXTDXJYTJPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(S1)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373801 | |

| Record name | 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine | |

CAS RN |

439693-52-4 | |

| Record name | 6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 439693-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

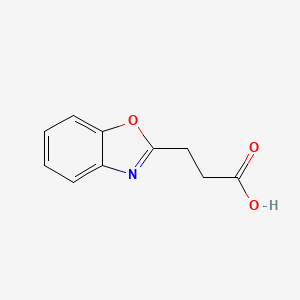

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)